ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate
Description
Ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate (CAS 1172930-82-3) is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core modified with a 5,5-dioxido (sulfone) group, a p-tolyl substituent, and an ethyl oxoacetate side chain. Its molecular formula is C₁₆H₁₇N₃O₅S, with a molecular weight of 363.4 g/mol . Structural determination of such compounds often employs crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-3-24-16(21)15(20)17-14-12-8-25(22,23)9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMCPIXIQBVONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with hydrazine-coupled pyrazole derivatives, which are known for their antileishmanial and antimalarial activities. The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in the metabolic pathways of Leishmania and Plasmodium species, thereby disrupting their life cycles and reducing their pathogenicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s interaction with hydrazine-coupled pyrazole derivatives, for instance, involves molecular docking to the active sites of enzymes, thereby inhibiting their activity and leading to the observed antileishmanial and antimalarial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antileishmanial and antimalarial activities without noticeable toxic effects. At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of pathogenic organisms such as Leishmania and Plasmodium species. These interactions can lead to changes in metabolic flux and metabolite levels, thereby disrupting the normal metabolic processes of these organisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells. These interactions are crucial for the compound’s efficacy, as they determine its concentration at the site of action.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is critical for its interaction with target biomolecules and the subsequent biochemical effects.
Biological Activity
Ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | MYWNSMHDLUSWNL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may exert its effects through:
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes that play roles in inflammatory processes and other cellular functions.
- Receptor Modulation : The compound may also interact with receptors that are involved in signaling pathways related to inflammation and immune responses.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Activity : Studies have shown that derivatives of thienopyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Properties : Compounds within this chemical class have been reported to possess antimicrobial activity against various bacterial strains and fungi. For example, synthesized pyrazole derivatives were tested against Escherichia coli and Aspergillus niger, showing promising results in inhibiting microbial growth .
- Antioxidant Effects : Some studies have evaluated the antioxidant potential of thienopyrazole compounds against toxic agents in animal models. These compounds demonstrated protective effects on erythrocytes exposed to oxidative stressors .
Case Studies
Several studies have focused on the synthesis and evaluation of thienopyrazole derivatives for their biological activities:
- Synthesis and Evaluation : A series of thienopyrazole compounds were synthesized and assessed for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated significant reductions in edema comparable to standard anti-inflammatory agents .
- Antimicrobial Screening : In a study examining the antimicrobial efficacy of various thienopyrazole derivatives against Mycobacterium tuberculosis (MTB), certain compounds showed high inhibition rates at low concentrations, suggesting potential for further development as therapeutic agents against tuberculosis .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural Analogues
The compound is compared to ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate (CAS 103296-32-8, C₁₃H₁₉N₃O₃S, MW 309.37 g/mol), which shares the thienopyrazole-oxoacetate backbone but differs in substituents . A comparative analysis is summarized below:
| Parameter | Target Compound | tert-Butyl Analogue |
|---|---|---|
| CAS Number | 1172930-82-3 | 103296-32-8 |
| Molecular Formula | C₁₆H₁₇N₃O₅S | C₁₃H₁₉N₃O₃S |
| Key Substituents | p-Tolyl (aromatic), 5,5-dioxido (sulfone) | tert-Butyl (aliphatic), no sulfone |
| Molecular Weight | 363.4 g/mol | 309.37 g/mol |
| Functional Groups | Sulfone, ester, secondary amide | Ester, secondary amide |
Substituent Effects on Properties
- In contrast, the tert-butyl group in the analogue introduces steric bulk, which may hinder rotational freedom or intermolecular interactions . The 5,5-dioxido (sulfone) group increases polarity and electron-withdrawing effects, likely improving solubility in polar solvents (e.g., DMSO) compared to the non-sulfonated analogue .
- Potential Applications: Sulfone-containing compounds are often explored for biological activity (e.g., enzyme inhibition) due to their ability to engage in hydrogen bonding. The target compound’s sulfone moiety may render it more suitable for pharmaceutical applications compared to the tert-butyl analogue .
Limitations in Available Data
Critical physicochemical data (e.g., solubility, stability) for both compounds are absent in published literature, necessitating further experimental characterization. Comparative biological studies are also lacking, highlighting a gap in understanding structure-activity relationships for this class of molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
